What are the properties of Bromo-PEG3-phosphonic acid?
What are the properties of Bromo-PEG3-phosphonic acid?
Technical Whitepaper: Bromo-PEG3-Phosphonic Acid A Bifunctional Linker for Surface Engineering and Bioconjugation
Executive Summary
Bromo-PEG3-phosphonic acid is a high-value heterobifunctional crosslinker designed for precision surface engineering and targeted drug discovery (PROTACs).[1] Its architecture combines a metal-oxide-affinitive phosphonic acid tail, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive alkyl bromide headgroup.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, mechanistic binding modes, and validated protocols for surface functionalization.[1] It is written for application scientists requiring high-fidelity surface modification of metal oxides (TiO₂, Fe₃O₄, Al₂O₃) or the synthesis of advanced heterobifunctional ligands.[1]
Chemical Identity & Physicochemical Properties
The molecule is defined by its three functional domains: the Phosphonate Anchor (surface binding), the PEG3 Spacer (solubility/flexibility), and the Alkyl Bromide (electrophilic reactivity).[1]
Table 1: Technical Specifications
| Property | Specification |
| Systematic Name | 11-Bromo-3,6,9-trioxaundecylphosphonic acid (Acid Form) |
| Common Name | Bromo-PEG3-phosphonic acid |
| CAS Number | 1148026-98-5 (Diethyl ester precursor); Acid form is often generated in situ.[1] |
| Molecular Formula | C₈H₁₈BrO₆P (Acid) | C₁₂H₂₆BrO₆P (Diethyl Ester) |
| Molecular Weight | ~321.10 g/mol (Acid) | ~377.21 g/mol (Ester) |
| Solubility | Soluble in water, DMSO, DMF, Methanol, Ethanol.[1] |
| pKa (Phosphonate) | pKa₁ ≈ 2.0–2.5; pKa₂ ≈ 7.0–7.5 (Biprotic acid behavior).[1] |
| Stability | High thermal stability on metal oxides (up to 400°C in vacuum).[1] Hydrolytically stable in pH 4–10.[1] |
Mechanistic Insights
Phosphonate-Metal Oxide Binding Modes
Unlike silanes, which form polysiloxane networks that can be hydrolytically unstable, phosphonic acids form direct, robust coordination bonds with surface metal cations (Mⁿ⁺).[1] The binding mode is pH-dependent and surface-dependent.[1]
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Monodentate: Weak interaction, common at low surface coverage.[1]
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Bidentate: The dominant mode for stable Self-Assembled Monolayers (SAMs).[1] Two oxygens coordinate to one or two metal centers.[1]
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Tridentate: Maximizes stability; requires specific lattice matching (e.g., on Anatase TiO₂).[1]
Bromide Reactivity
The terminal bromide is a primary alkyl halide, serving as an excellent leaving group for Sₙ2 nucleophilic substitution.[1]
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Azidation: Reaction with NaN₃ yields an Azide-PEG-Phosphonate for Click Chemistry (CuAAC).[1]
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Thiolation: Reaction with thioacetate (followed by deprotection) yields Thiol-PEG-Phosphonate.[1]
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Amination: Direct displacement by primary/secondary amines (requires excess amine to prevent poly-alkylation).[1]
Visualization: Surface Functionalization Workflow
The following diagram illustrates the stepwise formation of a functionalized interface, highlighting the transition from physisorption to chemisorption.
Figure 1: Step-wise mechanism for anchoring Bromo-PEG3-phosphonic acid to metal oxide surfaces and subsequent functionalization.[1]
Experimental Protocols
Protocol A: Formation of Robust SAMs on Iron Oxide Nanoparticles (SPIONs)
Rationale: Phosphonates provide superior colloidal stability for SPIONs in physiological media compared to carboxylic acids.[1]
Materials:
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Fe₃O₄ Nanoparticles (oleate-capped or bare).[1]
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Bromo-PEG3-phosphonic acid (dissolved in CHCl₃ or Ethanol).[1]
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Solvents: Toluene, Ethanol, Hexane.[1]
Step-by-Step Methodology:
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Ligand Exchange (if Oleate-capped):
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Disperse 10 mg Fe₃O₄ NPs in 5 mL Toluene.
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Add 50 mg Bromo-PEG3-phosphonic acid (excess is required to drive equilibrium).[1]
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Critical Step: Sonicate for 30 mins, then stir at 60°C for 12 hours. The heat promotes the displacement of the carboxylate (oleate) by the phosphonate, which binds more strongly (Tridentate/Bidentate vs. Bidentate carboxylate).[1]
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-
Washing:
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Precipitate NPs by adding excess Hexane (phosphonate-coated NPs are polar and will crash out).[1]
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Centrifuge (8000 rpm, 10 min). Discard supernatant.
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Redisperse in Ethanol and repeat centrifugation 3x to remove unbound linker.
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-
Annealing (Optional but Recommended):
Protocol B: Conversion to Azide (Click-Ready Linker)
Rationale: Converting the Bromide to an Azide allows the surface to be reacted with Alkyne-tagged biomolecules (DNA, peptides) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Step-by-Step Methodology:
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Reaction:
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Dissolve 100 mg Bromo-PEG3-phosphonic acid (or the functionalized NPs) in 2 mL DMF.
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Add 1.5 equivalents of Sodium Azide (NaN₃).[1]
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Stir at 60°C for 4–6 hours. (Note: If using NPs, ensure they remain colloidally stable in DMF).
-
-
Work-up (for free linker):
Applications in Drug Discovery
PROTAC Linker Design: Bromo-PEG3-phosphonic acid is a strategic "heterobifunctional linker" for Proteolysis Targeting Chimeras (PROTACs).[1]
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The Phosphonate End: Can be esterified to mask polarity during cell entry (prodrug strategy) or used to bind to bone mineral (hydroxyapatite) for bone-targeted delivery.[1]
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The PEG3 Spacer: Provides the optimal length (~12–15 Å) to bridge an E3 Ligase ligand and a Target Protein ligand without steric clash, while improving water solubility.[1]
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The Bromide: Allows facile attachment to the E3 ligase ligand (e.g., Thalidomide derivative) via alkylation.[1]
Storage and Handling
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Hygroscopicity: The phosphonic acid moiety is hygroscopic.[1] Store in a desiccator at -20°C.
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Acidity: As a medium-strength acid, it can corrode basic containers.[1] Use glass or chemically resistant polymers (PTFE).[1]
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Light Sensitivity: Alkyl bromides can degrade slowly under UV light.[1] Store in amber vials.
References
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BroadPharm. Bromo-PEG3-phosphonic acid diethyl ester Product Data. Retrieved from [1]
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Mutin, P. H., et al. (2005).[1] Selective Surface Modification of Metal Oxides with Phosphonic Acids.[1][2] Chemistry of Materials.[1][3] Link[1]
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Queffélec, C., et al. (2012).[1] Surface modification using phosphonic acids and esters: State of the art and perspectives. Chemical Reviews.[1] Link[1]
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Sahoo, Y., et al. (2005).[1] Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. Langmuir.[1] Link[1]
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MedChemExpress. Bromo-PEG3-C2-phosphonic acid: PROTAC Linker Application.Link[1]
